molecular formula C7H9BrN2O B7961274 4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole

4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole

Cat. No.: B7961274
M. Wt: 217.06 g/mol
InChI Key: UHQVQTCNEMZEDT-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole is a heterocyclic compound that contains both a bromine atom and an oxetane ring

Chemical Reactions Analysis

4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-bromo-1-(oxetan-3-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQVQTCNEMZEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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